4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide
Description
Properties
CAS No. |
919490-39-4 |
|---|---|
Molecular Formula |
C22H20N2O3S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N2O3S/c1-15-3-5-16(6-4-15)22-14-17-13-18(7-12-21(17)23-22)24-28(25,26)20-10-8-19(27-2)9-11-20/h3-14,23-24H,1-2H3 |
InChI Key |
DYFBYROHNKTQLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2-(p-tolyl)-1H-indol-5-yl)benzenesulfonamide typically involves multiple steps, including the formation of the indole core, the introduction of the methoxy group, and the sulfonamide formation. A common synthetic route might involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(2-(p-tolyl)-1H-indol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Enzyme Inhibition
Studies have demonstrated that 4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide exhibits significant enzyme inhibitory activity. It has been found to inhibit enzymes that are crucial for cellular processes, particularly those involved in cancer cell proliferation. The binding affinity and selectivity of this compound towards specific biological targets are critical areas of ongoing research, as they may lead to the development of new therapeutic agents.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that it may interfere with the growth of various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell growth and survival, thus providing a basis for further exploration in cancer therapy.
Synthesis and Characterization
The synthesis of 4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide typically involves several key steps:
- Starting Materials : The synthetic route begins with readily available starting materials, including benzene derivatives and indole precursors.
- Reaction Conditions : Common reaction conditions include the use of acidic or basic media to facilitate the formation of the sulfonamide bond.
- Purification Techniques : Following synthesis, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of 4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide:
- In Vitro Studies : Laboratory experiments have shown that this compound can effectively inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanistic Studies : Research has focused on elucidating the mechanisms through which this compound exerts its biological effects, including its impact on specific signaling pathways involved in cell cycle regulation.
- Toxicology Assessments : Preliminary toxicological assessments indicate that while the compound shows promise in therapeutic applications, further studies are required to fully understand its safety profile.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(2-(p-tolyl)-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide, a sulfonamide derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. This compound is characterized by its unique structural features, including a methoxy group and an indole moiety, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 392.5 g/mol. The IUPAC name for this compound is 4-methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzenesulfonamide. Its structure includes:
- Indole Moiety : Known for its role in various biological activities.
- Methoxy Group : Enhances solubility and biological activity.
- Sulfonamide Group : Critical for the inhibition of bacterial growth.
The primary mechanism of action for 4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, positioning the compound as a potential antimicrobial agent. Additionally, its interactions with various molecular targets can lead to altered cellular functions, making it a candidate for anticancer therapies.
Biological Activity
Research indicates that this compound demonstrates significant antibacterial and anticancer properties:
- Antibacterial Activity : The sulfonamide class is well-known for its antimicrobial effects. Studies have shown that 4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide effectively inhibits bacterial strains by targeting DHPS.
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The IC50 values reported for these cell lines indicate its potential efficacy in cancer treatment.
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | Observed Effect | IC50 Value |
|---|---|---|---|
| Antibacterial | Various bacterial strains | Inhibition of growth | Not specified |
| Anticancer | MCF-7 | Induction of apoptosis | ~0.65 µM |
| Anticancer | U-937 | Induction of apoptosis | Not specified |
Case Studies and Research Findings
Several studies have focused on the biological activity of sulfonamide derivatives similar to 4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide:
- Cytotoxicity Studies : In vitro studies demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, with some derivatives showing higher potency than established chemotherapeutics like doxorubicin .
- Enzyme Inhibition Studies : Research highlighted the compound's ability to selectively inhibit enzymes involved in crucial metabolic pathways, indicating potential applications in drug development .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of sulfonamides revealed that modifications in the indole or sulfonamide groups significantly impact biological activity, suggesting avenues for optimizing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
